2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
CAS No.: 1116042-14-8
Cat. No.: VC7153314
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116042-14-8 |
|---|---|
| Molecular Formula | C23H22N2O2S2 |
| Molecular Weight | 422.56 |
| IUPAC Name | 2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H22N2O2S2/c1-14-5-10-20-21(11-14)28-23(24-20)18-6-8-19(9-7-18)25-29(26,27)22-13-16(3)15(2)12-17(22)4/h5-13,25H,1-4H3 |
| Standard InChI Key | YLJDDIYDXNONMN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Introduction
Synthesis Pathways
Although specific synthesis data for this exact compound is not readily available in the provided results, sulfonamides of similar complexity are typically synthesized using the following steps:
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Preparation of Benzene Sulfonamide:
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A sulfonyl chloride derivative reacts with an amine (e.g., aniline derivative) to form the sulfonamide core.
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Functionalization of Aromatic Rings:
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Electrophilic aromatic substitution introduces methyl groups at desired positions.
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Attachment of Benzothiazole Moiety:
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The benzothiazole unit can be introduced via condensation reactions or coupling methods.
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Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. The presence of a benzothiazole group enhances the potential for interaction with microbial enzymes.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties due to their ability to intercalate with DNA or inhibit specific enzymes involved in cancer cell proliferation. Sulfonamides have also shown cytotoxic effects in various cancer cell lines.
Anti-inflammatory Applications
The sulfonamide group can inhibit enzymes such as carbonic anhydrase or cyclooxygenase (COX), contributing to anti-inflammatory effects.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments (e.g., and NMR). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., -SO2-, aromatic C-H). |
| Elemental Analysis | Verifies the empirical formula of the compound. |
Related Research Findings
While specific studies on this compound were not found in the provided results, research on structurally similar compounds highlights their pharmacological relevance:
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Antimicrobial Studies:
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Anticancer Screening:
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Molecular Docking Insights:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume